

Imatinib D4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Imatinib D4

Cat. No.: B8106669

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This technical guide provides a comprehensive overview of **Imatinib D4**, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document will detail its chemical properties, mechanism of action, relevant quantitative data, and a representative experimental protocol for its application in pharmacokinetic studies.

Core Properties of Imatinib D4

Imatinib D4 is a synthetically modified version of Imatinib where four hydrogen atoms have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound, making it an ideal internal standard for mass spectrometry-based quantification of Imatinib in biological samples.

Property	Value
CAS Number	1134803-16-9[1][2][3]
Molecular Formula	C ₂₉ H ₂₇ D ₄ N ₇ O[2][3]
Molecular Weight	497.63 g/mol
Synonyms	STI571 D4, CGP-57148B D4

Mechanism of Action

The pharmacological activity of **Imatinib D4** is identical to that of Imatinib. Imatinib is a potent and selective inhibitor of several tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, the receptor tyrosine kinase c-Kit, and the platelet-derived growth factor receptor (PDGFR).

In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the key driver of leukemogenesis. Imatinib binds to the ATP binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival. The inhibition of these pathways ultimately induces apoptosis in the cancer cells.

Quantitative Data: In Vitro Potency of Imatinib

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Imatinib against various target kinases. These values are indicative of the biological activity of Imatinib and, by extension, **Imatinib D4**.

Target Kinase	IC ₅₀ Value (μM)
v-Abl	0.6
c-Kit	0.1
PDGFR	0.1

Data sourced from in vitro cell-free or cell-based assays.

Experimental Protocol: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib D4 as an Internal Standard

This protocol outlines a typical procedure for the quantification of Imatinib in human plasma, a common application for **Imatinib D4**.

1. Preparation of Stock Solutions and Standards

- Prepare a stock solution of Imatinib and **Imatinib D4** in a suitable organic solvent (e.g., methanol or DMSO).
- Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Imatinib.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the **Imatinib D4** internal standard to all calibration standards and QC samples.

2. Sample Preparation

- To a 100 μ L aliquot of plasma sample, calibration standard, or QC sample, add the internal standard solution.
- Perform a protein precipitation step by adding a precipitating agent such as acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Use a suitable C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
- Mass Spectrometry (MS/MS):
 - Utilize an electrospray ionization (ESI) source in the positive ion mode.

- Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Imatinib and **Imatinib D4**.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Imatinib to **Imatinib D4** against the nominal concentration of the calibration standards.
- Determine the concentration of Imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Imatinib Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

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